Catalytic Efficiency vs. Structural Analogs
4-MUG exhibits the highest catalytic efficiency (Kcat/Km) among the three structurally related β-glucuronidase substrates evaluated in a direct head-to-head kinetic comparison. Specifically, 4-MUG demonstrates a Kcat/Km of 1.29 × 10⁶ s⁻¹ M⁻¹, which is 1.86-fold higher than 6-chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG; 6.93 × 10⁵ s⁻¹ M⁻¹) and 17.4-fold higher than 3-carboxy-umbelliferyl-β-D-glucuronide (3-CUG; 7.40 × 10⁴ s⁻¹ M⁻¹) [1]. This efficiency advantage stems from the combination of a low Km (0.07 mM), indicating high substrate affinity, and a high Kcat (92 s⁻¹), reflecting rapid enzymatic turnover [2].
1.86× higher than 6-CMUG
17.4× higher than 3-CUG
| Evidence Dimension | Catalytic efficiency (Kcat/Km) of E. coli β-glucuronidase |
|---|---|
| Target Compound Data | Kcat/Km = 1.29 × 10⁶ s⁻¹ M⁻¹ (Km = 0.07 mM, Kcat = 92 s⁻¹) |
| Comparator Or Baseline | 6-CMUG: Kcat/Km = 6.93 × 10⁵ s⁻¹ M⁻¹ (Km = 0.11 mM, Kcat = 74 s⁻¹); 3-CUG: Kcat/Km = 7.40 × 10⁴ s⁻¹ M⁻¹ (Km = 0.48 mM, Kcat = 35 s⁻¹) |
| Quantified Difference | 4-MUG efficiency 1.86× higher than 6-CMUG; 17.4× higher than 3-CUG |
| Conditions | Continuous fluorometric assay with purified E. coli GUS; fluorescence measured at pH 6.8 |
Why This Matters
Higher catalytic efficiency translates to enhanced assay sensitivity and shorter incubation times, which is critical for high-throughput screening and minimizing experimental variability.
- [1] Briciu-Burghina, C., Heery, B., & Regan, F. (2015). Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. The Analyst, 140(17), 5953–5964. View Source
- [2] Briciu-Burghina, C., Heery, B., & Regan, F. (2015). Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. The Analyst, 140(17), 5953–5964. View Source
